molecular formula C53H69N5O9 B8117260 JH-XI-10-02

JH-XI-10-02

货号: B8117260
分子量: 920.1 g/mol
InChI 键: JECHBTRAPARMGI-GFTKVEOVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JH-XI-10-02 是一种高效且选择性的细胞周期蛋白依赖性激酶 8 (CDK8) 降解剂。它是一种蛋白质降解靶向嵌合体 (PROTAC),连接了 cereblon 和 CDK8 的配体。 该化合物以其诱导 CDK8 蛋白酶体降解而不影响其信使 RNA 水平的能力而闻名 .

化学反应分析

反应类型

JH-XI-10-02 主要经历蛋白酶体降解反应。 它募集 E3 连接酶 CRL4 cereblon 来促进 CDK8 的泛素化和随后的蛋白酶体降解 .

常用试剂和条件

降解过程涉及在微摩尔浓度(例如,1 微摩尔)下在细胞培养条件下使用 this compound。 反应通常在 6 到 24 小时内进行 .

主要产物

反应的主要产物是 CDK8 的降解形式,它被泛素化并随后被蛋白酶体降解 .

科学研究应用

JH-XI-10-02 具有广泛的科学研究应用,包括:

作用机制

JH-XI-10-02 通过募集 E3 连接酶 CRL4 cereblon 来促进 CDK8 的泛素化和蛋白酶体降解,发挥作用。该化合物同时与 CDK8 和 cereblon 结合,将它们紧密地带到一起,并促进 CDK8 的泛素化。 这导致蛋白酶体降解 CDK8,从而降低其在细胞中的水平 .

相似化合物的比较

类似化合物

独特性

This compound 由于其作为 CDK8 降解剂的高选择性和效力而具有独特性。与传统的抑制剂不同,它诱导 CDK8 的降解,而不仅仅是抑制其活性。 这提供了一种更有效的方法来降低 CDK8 水平和研究其生物学功能 .

生物活性

JH-XI-10-02 is a novel compound classified as a CDK8 degrader within the PROTAC® (Proteolysis Targeting Chimeras) technology platform. This compound has garnered attention for its ability to selectively degrade Cyclin-Dependent Kinase 8 (CDK8), a protein implicated in various biological processes including transcription regulation, cell cycle control, and cancer progression.

Chemical Structure and Properties

  • Chemical Name : 15-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1 H-isoindol-4-yl]amino]- N-[(3β,5α,17β)-17-(7-isoquinolinyl)androstan-3-yl]- N-methyl-4,7,10,13-tetraoxapentadecanamide
  • CAS Number : 2209085-22-1
  • Purity : ≥98%

The compound comprises a pomalidomide moiety linked to a CDK8 inhibitor via a polyethylene glycol (PEG) linker. Pomalidomide is known for its immunomodulatory effects and is used in the treatment of multiple myeloma.

This compound operates through a mechanism that promotes the proteasome-dependent degradation of CDK8. In studies conducted with Jurkat cells (a type of T-cell leukemia cell line), this compound at a concentration of 1 μM was shown to significantly reduce CDK8 levels after 24 hours without affecting CDK19 levels . This selective degradation is crucial for therapeutic applications as it minimizes off-target effects.

Case Studies and Experimental Results

  • Jurkat Cell Studies :
    • Objective : To evaluate the degradation efficiency of CDK8.
    • Findings : Treatment with this compound resulted in a significant decrease in CDK8 protein levels, confirming its efficacy as a targeted degrader .
  • Impact on Leukemia Models :
    • A study highlighted that CDK8 plays a role in maintaining BCR-ABL1+ leukemia cells. The deletion of CDK8 led to increased apoptosis in these cells, suggesting that this compound could potentially enhance the effectiveness of existing leukemia therapies by targeting CDK8 .
  • Kinase-independent Functions :
    • Research indicates that CDK8 may exert effects independent of its kinase activity, particularly in terms of cell survival and disease maintenance in leukemic contexts. This suggests that this compound's impact could extend beyond mere kinase inhibition, potentially altering transcriptional regulation pathways critical for cancer cell survival .

Data Table: Summary of Biological Activity

StudyCell LineConcentrationEffect on CDK8Effect on CDK19Additional Notes
Jurkat CellsJurkat1 μMSignificant degradationNo significant changeProteasome-dependent
Leukemia ModelBCR-ABL1+ CellsVariableIncreased apoptosisN/AKinase-independent effects observed

属性

IUPAC Name

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,5S,8R,9S,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37-,38-,39-,41+,42-,43-,45?,52-,53+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECHBTRAPARMGI-GFTKVEOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H69N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

920.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。